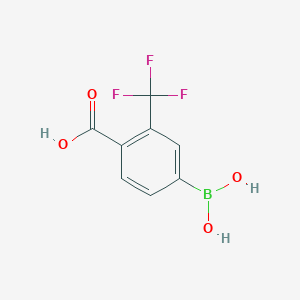

4-Borono-2-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)6-3-4(9(15)16)1-2-5(6)7(13)14/h1-3,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTZBGVJUBFOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681877 | |

| Record name | 4-Borono-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050424-03-7 | |

| Record name | 4-Borono-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Borono-2-(trifluoromethyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-Borono-2-(trifluoromethyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. It aims to provide not only factual data but also field-proven insights into its practical use, particularly in the context of modern synthetic and medicinal chemistry.

Introduction: A Multifunctional Building Block

This compound is a specialized bifunctional organic compound that has garnered significant interest as a versatile building block in contemporary chemical synthesis. Its structure is distinguished by three key components on a benzene ring: a carboxylic acid group, a trifluoromethyl (-CF3) group, and a boronic acid (-B(OH)2) group. This unique combination of functional groups makes it an invaluable reagent, particularly in the fields of medicinal chemistry and materials science.[1]

The significance of this molecule lies in the synergistic interplay of its functional moieties:

-

The Boronic Acid Group : This moiety is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds to create complex molecular architectures like biaryls.[2][3]

-

The Trifluoromethyl Group : The -CF3 group is a critical "bioisostere" in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

-

The Carboxylic Acid Group : This group provides a secondary site for chemical modification, such as amidation or esterification, allowing for the straightforward extension of the molecular scaffold or its attachment to other molecules of interest. Its acidity is significantly enhanced by the adjacent electron-withdrawing -CF3 group.

This guide will delve into the essential chemical properties, reactivity, and applications that underpin the utility of this important synthetic intermediate.

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are dictated by its functional groups. Understanding these properties is crucial for its effective handling, storage, and deployment in chemical reactions.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1050424-03-7 | [5][6] |

| Molecular Formula | C₈H₆BF₃O₄ | [5][6] |

| Molecular Weight | 233.94 g/mol | [6] |

| IUPAC Name | This compound | - |

| Synonyms | 4-carboxy-3-trifluoromethylphenylboronic acid | [6] |

| Appearance | White to off-white solid | Inferred from related compounds[7][8] |

| pKa | Estimated ~3-4 | Inferred from related structures[8][9] |

| LogP | 0.0834 | [6] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Causality Insights: The acidity of the carboxylic acid is significantly increased by the ortho-trifluoromethyl group's strong inductive electron-withdrawing effect. Similarly, the Lewis acidity of the boronic acid and its propensity for protodeboronation can be influenced by the electronic environment of the ring, a key consideration for optimizing cross-coupling reaction conditions.[3] The compound's moderate polarity suggests solubility in polar organic solvents like methanol, ethanol, and acetone, a property shared by similar trifluoromethylated benzoic acids.[8][10]

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a predictive analysis based on its structure provides valuable guidance for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by their positions relative to the bulky and electron-withdrawing substituents. The acidic protons of the carboxylic acid and boronic acid groups may appear as broad singlets, and their chemical shifts could vary with solvent and concentration; they are often exchanged with D₂O.[11][12]

-

¹³C NMR: The carbon spectrum would reveal eight distinct signals. The carboxyl carbon would appear significantly downfield (>165 ppm). The carbon attached to the -CF3 group would show a characteristic quartet due to C-F coupling, and its chemical shift would be influenced by the fluorine atoms.[13]

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong C-F stretching bands (~1100-1350 cm⁻¹), and a broad O-H stretch from the boronic acid (~3200-3500 cm⁻¹).[14]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[15] For this compound, a logical synthetic route would start from a readily available di-substituted benzene.

A plausible pathway is outlined below:

Caption: Plausible synthetic route starting from a brominated precursor.

Experimental Rationale:

-

Protection: The acidic proton of the carboxylic acid is incompatible with the highly basic organometallic intermediates required for borylation. Therefore, it is first protected, commonly as a methyl or ethyl ester.[16]

-

Metal-Halogen Exchange: The aryl bromide is converted into a more reactive organolithium or Grignard reagent. This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Borylation: The organometallic species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (like triisopropyl borate).

-

Deprotection & Hydrolysis: A single acidic workup step conveniently hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the ester protecting group to regenerate the carboxylic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is fundamental to modern organic synthesis for its reliability and functional group tolerance.[17]

The catalytic cycle proceeds through three key steps:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism & Causality:

-

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[2]

-

Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boronic acid to the palladium center. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential here; it activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer.[3]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a high-value intermediate in several research areas.

-

Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel drug candidates. Boron-containing compounds themselves have emerged as a significant class of therapeutics, with several FDA-approved drugs like Bortezomib (Velcade).[1] The boronic acid can be used to couple with a heterocyclic halide, a common core in many pharmaceuticals, while the carboxylic acid can be converted to an amide to explore structure-activity relationships (SAR).[18]

-

Materials Science: It can be incorporated into polymers or other materials to tune their electronic or physical properties. The rigidity of the aromatic core and the specific properties imparted by the -CF3 group can be leveraged to create materials with enhanced thermal stability or specific optical characteristics.[19]

-

Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides. This building block can serve as a precursor for creating new, more effective crop protection agents.

The following diagram illustrates a hypothetical workflow in a drug discovery context.

Caption: Use of the title compound in a typical medicinal chemistry workflow.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of this compound with a representative aryl bromide.

Objective: To synthesize 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid, 2'-(trifluoromethyl)- via Suzuki-Miyaura coupling.

Reaction: this compound + 4-Bromoanisole → 2'-(Trifluoromethyl)-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer with heating

Protocol Workflow:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 234 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), anhydrous potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask and condenser. Evacuate the flask under vacuum and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). Degas the solvent by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.

-

Monitoring: Progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water. Transfer the mixture to a separatory funnel and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate or move into the organic phase upon extraction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The primary hazards are associated with inhalation, skin contact, and ingestion.[5]

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[5] |

| Skin/Eye Irritation | H315/H319 (Probable) | P264: Wash skin thoroughly after handling. Wear eye protection.[20] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[21]

-

Avoid creating dust.[22]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. jelsciences.com [jelsciences.com]

- 5. cenmed.com [cenmed.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [m.chemicalbook.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

- 12. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Page loading... [guidechem.com]

- 16. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ossila.com [ossila.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Borono-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

4-Borono-2-(trifluoromethyl)benzoic acid (CAS Number: 1050424-03-7) is a synthetically versatile building block that has garnered significant interest in the fields of medicinal chemistry and material science. Its unique trifunctional architecture, featuring a boronic acid, a trifluoromethyl group, and a carboxylic acid on a phenyl ring, offers a powerful platform for the design and synthesis of complex molecules with tailored properties.

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1] In medicinal chemistry, boronic acids have emerged as crucial pharmacophores, with several FDA-approved drugs, such as bortezomib, leveraging their ability to form reversible covalent bonds with biological targets.[2]

Simultaneously, the trifluoromethyl (CF3) group is a privileged substituent in drug design.[3][4] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The strategic incorporation of a CF3 group is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its state-of-the-art applications, with a focus on providing actionable insights for laboratory practice.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1050424-03-7 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆BF₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 233.94 g/mol | --INVALID-LINK-- |

| Synonyms | 4-carboxy-3-(trifluoromethyl)phenylboronic acid | --INVALID-LINK-- |

| Purity | ≥98% (typical) | --INVALID-LINK-- |

| Storage | Store at room temperature | --INVALID-LINK-- |

Synthesis of this compound

Below is a representative, step-by-step methodology based on general procedures for the synthesis of arylboronic acids from aryl bromides.

Representative Synthetic Protocol:

Step 1: Lithium-Halogen Exchange and Borylation

This method involves the generation of an aryllithium species from 4-Bromo-2-(trifluoromethyl)benzoic acid, which is then reacted with a trialkyl borate.

Caption: A plausible synthetic route to this compound.

Materials:

-

4-Bromo-2-(trifluoromethyl)benzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Bromo-2-(trifluoromethyl)benzoic acid (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or t-BuLi (2.2 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C. The additional equivalent of organolithium reagent is to deprotonate the carboxylic acid. Stir the mixture at -78 °C for 1 hour.

-

Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the aryllithium solution to the borate solution via a cannula, again keeping the temperature below -70 °C.

-

Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic and are performed at -78 °C to control the reaction rate, prevent side reactions, and ensure the stability of the aryllithium intermediate.

-

Acidic Workup: The boronate ester intermediate is hydrolyzed to the desired boronic acid under acidic conditions.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research, particularly in the synthesis of pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate. The presence of the carboxylic acid and trifluoromethyl groups is well-tolerated in this reaction, making it a powerful method for constructing complex molecular scaffolds.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl bromide/iodide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 eq).

-

Degassing: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system to the flask via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a versatile building block for the synthesis of the target protein ligand portion of a PROTAC. The carboxylic acid functionality provides a convenient handle for linker attachment, while the boronic acid and trifluoromethyl groups can be incorporated into the final structure to enhance binding affinity and pharmacokinetic properties.

Caption: Logical relationship of components in a PROTAC molecule.

The synthesis of a PROTAC is a multi-step process that would involve the initial modification of this compound, for example, through a Suzuki coupling, followed by amide bond formation to attach the linker and subsequently the E3 ligase ligand.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to decomposition, particularly through protodeboronation, so proper storage is crucial to maintain their integrity.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The strategic combination of a reactive boronic acid, a property-enhancing trifluoromethyl group, and a versatile carboxylic acid handle provides chemists with a powerful tool for the construction of novel molecules with potential applications in drug discovery and material science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN117720443A - STAT3 inhibitor, PROTAC molecule, and preparation methods and applications thereof - Google Patents [patents.google.com]

- 5. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 4-Borono-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for preparing 4-Borono-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and materials science. The trifluoromethyl and boronic acid moieties impart unique electronic and binding properties, making this molecule a valuable intermediate for the development of novel pharmaceuticals and functional materials. This document details the prevalent synthetic strategy, rooted in the palladium-catalyzed Miyaura borylation, offering field-proven insights into reaction mechanisms, experimental protocols, and purification strategies for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Target Molecule

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a boronic acid, and a trifluoromethyl group. This unique combination of functional groups makes it an exceptionally versatile reagent. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of carbon-carbon bonds.[2][3][4]

The strategic placement of these groups—the boronic acid at the 4-position and the electron-withdrawing trifluoromethyl group at the 2-position relative to the carboxylic acid—creates a highly valuable and modular scaffold for combinatorial library synthesis and targeted drug design. This guide focuses on the most robust and widely adopted method for its synthesis: the palladium-catalyzed borylation of a halogenated precursor.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule occurs at the carbon-boron bond. This approach simplifies the synthesis to the installation of a boron moiety onto a pre-existing, functionalized aromatic ring.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 4-Bromo-2-(trifluoromethyl)benzoic acid as the key starting material.[5] This precursor is commercially available, making the synthesis practical and scalable. The forward synthesis, therefore, centers on a Miyaura borylation reaction.[3][4][6]

The Core Methodology: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond between an aryl halide and a diboron reagent, catalyzed by a palladium complex.[3][7] The reaction is renowned for its mild conditions and high tolerance for a wide variety of functional groups, including the carboxylic acid and trifluoromethyl groups present in our precursor.[8][9]

Mechanistic Overview

The catalytic cycle, while complex, is generally understood to proceed through three key steps:

-

Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition into the carbon-bromine bond of the aryl halide to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) complex reacts with the diboron reagent. The choice of base is critical here; a weak base like potassium acetate (KOAc) is thought to facilitate this step by forming a more reactive palladium-acetate complex without promoting undesired side reactions like a premature Suzuki coupling.[3][4]

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronate ester, regenerating the active Pd(0) catalyst to continue the cycle.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Bromo-2-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

4-Borono-2-(trifluoromethyl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-Borono-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Protocols for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities relies on the availability of sophisticated and versatile building blocks. This compound is one such critical reagent, distinguished by the strategic placement of two highly influential functional groups on a benzoic acid scaffold. The trifluoromethyl (-CF3) group, a key bioisostere, is renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity in drug candidates.[1][2] Concurrently, the boronic acid moiety provides a reactive handle for one of the most powerful transformations in synthetic chemistry—the Suzuki-Miyaura cross-coupling reaction—and offers unique electronic properties for targeted biological interactions.[3][4]

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, explores the strategic importance of its functional groups, and provides a detailed, field-proven protocol for its application in synthesis, grounding all information in authoritative references.

Core Molecular Profile

The fundamental properties of this compound are summarized below. These data provide the quantitative foundation for its use in experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BF₃O₄ | [5][6] |

| Molecular Weight | 233.94 g/mol | [5][6] |

| CAS Number | 1050424-03-7 | [5][6] |

| Synonym | 4-carboxy-3-trifluoromethylphenylboronic acid | [5] |

| Purity | Typically ≥98% | [5][6] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | [5] |

| LogP | 0.0834 | [5] |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Storage Conditions | Room Temperature | [5] |

Strategic Importance of Key Functional Groups

The utility of this molecule is not merely incidental; it is a direct consequence of the deliberate combination of the trifluoromethyl and boronic acid groups.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The incorporation of a -CF3 group is a widely adopted strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, conformation, and ability to cross biological membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug.[2]

The Boronic Acid Moiety: A Gateway to Bioactivity and Synthesis

Boronic acids have emerged as privileged structures in medicinal chemistry since the landmark FDA approval of the proteasome inhibitor Bortezomib in 2003.[3][4] The boron atom possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible, covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes.[3] This unique binding mechanism has been exploited to develop potent inhibitors for various therapeutic targets.

Beyond its biological role, the boronic acid group is a cornerstone of synthetic chemistry, serving as the key nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, most notably for creating biaryl structures that are prevalent in pharmaceuticals.[7][8]

Application in Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology provides a robust and high-yielding pathway to construct complex molecular architectures from readily available starting materials.

The catalytic cycle, illustrated below, is a self-validating system that proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling using this compound and an aryl bromide.

Objective: To synthesize 4'-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Schlenk flask or similar reaction vessel with a condenser

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Vessel Preparation (Causality: Catalyst Protection): The reaction vessel is charged with a magnetic stir bar and flame-dried under vacuum, then backfilled with an inert gas (e.g., Argon). This process removes atmospheric oxygen and moisture, which can oxidatively deactivate the Pd(0) catalyst.

-

Reagent Addition: To the flask, add this compound, 4-bromoanisole, potassium carbonate, and Pd(PPh₃)₄.

-

Solvent Addition (Causality: Solubility and Reaction Rate): A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added via cannula or syringe. The solvent system is chosen to ensure all reagents are soluble, and the presence of water often accelerates the transmetalation step. Degassing (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

-

Base Activation (Causality: Transmetalation Enablement): The base (K₂CO₃) is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily undergoes transmetalation with the palladium complex.[7]

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under the inert atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The aqueous layer is acidified with 1M HCl to protonate the carboxylic acid, then extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Conclusion

This compound is a high-value chemical tool for researchers at the forefront of drug discovery and materials science. Its meticulously designed structure provides access to novel chemical entities with potentially superior pharmacological profiles, driven by the combined benefits of the trifluoromethyl group and the boronic acid moiety. The compound's reliable performance in robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, ensures its continued and expanding role in the development of next-generation therapeutics and advanced materials.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Borono-2-(trifluoromethyl)benzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Borono-2-(trifluoromethyl)benzoic Acid

Introduction

This compound (CAS: 1050424-03-7) is a sophisticated bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique architecture, featuring a carboxylic acid, a trifluoromethyl group, and a boronic acid moiety on a benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including PROTACs and other novel pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's reactivity and electronic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound presents a fascinating case for spectroscopic analysis. The benzene ring is substituted with three distinct groups, each exerting a significant electronic influence.

-

-COOH (Carboxylic Acid): A meta-directing, electron-withdrawing group.

-

-CF₃ (Trifluoromethyl): A powerful meta-directing, electron-withdrawing group due to the high electronegativity of fluorine.

-

-B(OH)₂ (Boronic Acid): A weak ortho-, para-directing, electron-withdrawing group.

This substitution pattern renders all aromatic positions chemically distinct, leading to complex but interpretable NMR spectra. The presence of acidic protons and highly polar bonds provides characteristic signatures in both IR and MS.

References

An In-depth Technical Guide to 4-carboxy-3-trifluoromethylphenylboronic acid: Structure, Isomers, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-carboxy-3-trifluoromethylphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and a detailed exploration of its various positional isomers. This guide will further elucidate a robust synthetic pathway and purification protocols, alongside a thorough analysis of its spectroscopic signature. A significant focus will be placed on its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the strategic importance of the trifluoromethyl and carboxyl functional groups in the design and development of novel therapeutic agents.

Introduction: The Versatility of Arylboronic Acids in Modern Chemistry

Arylboronic acids have emerged as indispensable tools in the arsenal of synthetic chemists, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation. Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis that has revolutionized the construction of complex molecular architectures, including biaryl and poly-aryl systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The unique chemical nature of the boronic acid moiety, -B(OH)₂, allows for a transmetalation step with a palladium catalyst, which is a key process in the catalytic cycle of the Suzuki-Miyaura reaction.[3][4] The presence of substituents on the aromatic ring significantly influences the electronic properties and reactivity of the arylboronic acid, thereby dictating its utility in specific synthetic transformations. This guide focuses on a particularly valuable derivative: 4-carboxy-3-trifluoromethylphenylboronic acid. The presence of a carboxylic acid group offers a site for further functionalization, such as amide bond formation, while the trifluoromethyl group, a bioisostere for a methyl group, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]

Molecular Structure and Physicochemical Properties

4-carboxy-3-trifluoromethylphenylboronic acid possesses a strategically functionalized benzene ring. The boronic acid group is positioned para to the carboxylic acid, and the trifluoromethyl group is meta to the carboxylic acid. This specific arrangement of substituents dictates its unique chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₈H₆BF₃O₄ | |

| Molecular Weight | 233.94 g/mol | |

| CAS Number | 1050424-03-7 | |

| Appearance | White to off-white solid | General Observation |

| pKa (boronic acid) | Estimated to be lower than that of phenylboronic acid (~8.8) due to the electron-withdrawing nature of the CF₃ and COOH groups.[7] | Inferred from[7] |

| pKa (carboxylic acid) | Estimated to be in the range of 3-4, typical for benzoic acids with electron-withdrawing groups. | General Chemical Knowledge |

The electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups increase the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[7] This enhanced acidity can influence its reactivity in cross-coupling reactions.

Synthesis and Purification

A robust and common strategy for the synthesis of arylboronic acids involves a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. For 4-carboxy-3-trifluoromethylphenylboronic acid, a plausible synthetic route starts from 4-bromo-2-(trifluoromethyl)benzoic acid.

Synthetic Workflow

Caption: Synthetic workflow for 4-carboxy-3-trifluoromethylphenylboronic acid.

Detailed Experimental Protocol (Generalized)

Step 1: Protection of the Carboxylic Acid

-

To a solution of 4-bromo-2-(trifluoromethyl)benzoic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-(trifluoromethyl)benzoate.

Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the organolithium reagent in the subsequent step.

Step 2: Boronic Acid Formation

-

Dissolve methyl 4-bromo-2-(trifluoromethyl)benzoate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add triisopropyl borate dropwise to the solution, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The lithium-halogen exchange generates a highly nucleophilic aryl lithium species which then attacks the electrophilic boron atom of the triisopropyl borate. Acidic workup hydrolyzes the resulting boronic ester to the desired boronic acid.

Purification Protocol

Purification of arylboronic acids can often be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[6]

Recrystallization:

-

Dissolve the crude 4-carboxy-3-trifluoromethylphenylboronic acid in a minimal amount of a hot solvent system, such as an ethanol/water or acetone/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Acid-Base Extraction:

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Extract with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 2 M HCl to precipitate the pure boronic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.[9]

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, MS). The presence of a sharp melting point and clean spectra are indicative of high purity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic signals in the range of 7.5-8.5 ppm. The proton ortho to the carboxylic acid will likely be the most downfield-shifted. The protons of the B(OH)₂ group will appear as a broad singlet, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will display characteristic signals for the aromatic carbons, the carboxylic acid carbonyl (around 165-170 ppm), and the carbon attached to the trifluoromethyl group (a quartet due to C-F coupling). The carbon bearing the boronic acid group will also be observable.[10][11][12]

-

¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups on a benzene ring.[13]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry may show the molecular ion peak, although it can be weak. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[14][15] For boronic acids, fragmentation of the boronic acid moiety is also possible.[6][16]

Isomers of Carboxy-Trifluoromethylphenylboronic Acid

The relative positions of the carboxyl, trifluoromethyl, and boronic acid groups on the phenyl ring give rise to several positional isomers, each with distinct electronic and steric properties. This, in turn, affects their reactivity and physicochemical characteristics, such as acidity.

Key Isomers and Their Predicted Properties

| Isomer | Structure | Predicted Relative Acidity (Boronic Acid) | Key Features |

| 4-carboxy-3-trifluoromethylphenylboronic acid |  | High | Both -COOH and -CF₃ are electron-withdrawing, increasing Lewis acidity. |

| 2-carboxy-3-trifluoromethylphenylboronic acid |  | Lower | Potential for steric hindrance between the adjacent -COOH and -B(OH)₂ groups, which can decrease acidity.[5][7] Intramolecular hydrogen bonding may also play a role. |

| 3-carboxy-4-trifluoromethylphenylboronic acid |  | High | Strong electron-withdrawing effect from the para-CF₃ group. |

| 5-carboxy-2-trifluoromethylphenylboronic acid |  | Lower | The ortho-CF₃ group can sterically hinder the approach to the boronic acid, potentially lowering its effective acidity.[5][7] |

Note: The images are placeholders and would need to be generated.

The acidity (pKa) of the boronic acid is a critical parameter. A lower pKa indicates a stronger Lewis acid. The electron-withdrawing trifluoromethyl group generally increases the acidity (lowers the pKa) of phenylboronic acid when in the meta or para position. However, an ortho-trifluoromethyl group can decrease acidity due to steric hindrance, which destabilizes the formation of the tetrahedral boronate anion.[5][7]

Applications in Organic Synthesis and Drug Discovery

The primary application of 4-carboxy-3-trifluoromethylphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

The Suzuki-Miyaura Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of 4-carboxy-3-trifluoromethylphenylboronic acid, R² in the diagram represents the 4-carboxy-3-trifluoromethylphenyl group. This reaction allows for the efficient formation of a carbon-carbon bond between this functionalized aromatic ring and another organic moiety (R¹), which is typically an aryl, vinyl, or alkyl halide or triflate.[1][3]

Role in Drug Discovery

The incorporation of the 4-carboxy-3-trifluoromethylphenyl moiety into a drug candidate can be highly advantageous:

-

Improved Pharmacokinetics: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5][6]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.

-

Vector for Further Functionalization: The carboxylic acid group provides a handle for further synthetic modifications. For example, it can be converted to an amide to explore structure-activity relationships or to attach the molecule to a larger scaffold.

While a specific drug synthesized from 4-carboxy-3-trifluoromethylphenylboronic acid is not explicitly identified in the provided search results, its structural motifs are present in numerous modern pharmaceuticals. For instance, the trifluoromethylphenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.

Conclusion

4-carboxy-3-trifluoromethylphenylboronic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid, a functionalizable carboxylic acid, and a property-enhancing trifluoromethyl group makes it a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, purification, properties, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their work. The principles and protocols outlined herein provide a solid foundation for the successful application of this important chemical entity.

References

- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 12. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to 4-Borono-2-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-Borono-2-(trifluoromethyl)benzoic acid, a fluorinated organoboron compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental molecular and electronic properties through theoretical studies, outline its practical synthesis and application in cross-coupling reactions, and explore its strategic importance in medicinal chemistry.

Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids

This compound (4B2TBA) belongs to a class of substituted phenylboronic acids that have become indispensable tools in modern organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid group, a carboxylic acid moiety, and a trifluoromethyl group on a benzene ring, imparts a unique combination of reactivity and physicochemical properties.

The boronic acid functionality makes it a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of partners. The carboxylic acid group offers a handle for further derivatization, such as amide bond formation. The trifluoromethyl (-CF3) group, a key pharmacophore in many modern drugs, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This strategic combination of functional groups makes 4B2TBA a highly valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1050424-03-7 | [2] |

| Molecular Formula | C₈H₆BF₃O₄ | [2] |

| Molecular Weight | 233.9 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% |

Theoretical Studies: Unveiling the Molecular Landscape

To fully appreciate the reactivity and utility of this compound, we must first understand its intrinsic molecular and electronic properties. While specific computational studies on this exact molecule are not extensively published, we can extrapolate from and propose theoretical analyses based on established methodologies for similar trifluoromethylphenylboronic acids.[3][4][5]

Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful tool for determining the ground-state geometry of molecules. For 4B2TBA, DFT calculations would likely reveal a planar or near-planar phenyl ring. The boronic acid group, -B(OH)₂, is known to adopt different conformations relative to the aromatic ring. In many substituted phenylboronic acids, the molecule forms hydrogen-bonded dimers in the solid state.[3][6] The presence of the bulky trifluoromethyl group ortho to the boronic acid may induce some steric hindrance, potentially influencing the preferred conformation and the dihedral angle between the B(OH)₂ group and the phenyl ring.

Figure 1: 2D structure of this compound.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

For 4B2TBA, the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylboronic acid. This generally leads to increased electrophilicity. The HOMO is likely to be localized on the phenyl ring, while the LUMO may have significant contributions from the boron p-orbital and the π* orbitals of the aromatic system.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Polarity and intermolecular interactions |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Reactivity Descriptors and Acidity

The presence of the strongly electron-withdrawing -CF₃ group is known to increase the acidity of phenylboronic acids.[6] Therefore, 4B2TBA is expected to be a stronger Lewis acid than unsubstituted phenylboronic acid. This enhanced acidity can influence its reactivity in processes like the Suzuki-Miyaura coupling by facilitating the formation of the boronate species, which is the active nucleophile in the transmetalation step.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a theoretical framework that allows for the analysis of chemical bonding and molecular structure based on the topology of the electron density. A QTAIM analysis of 4B2TBA would provide insights into the nature of the C-B bond, the intramolecular interactions, and the influence of the substituents on the electronic environment of the phenyl ring. The bond critical points (BCPs) between atoms would reveal the strength and nature of the chemical bonds.

Practical Applications in Organic Synthesis

The true value of this compound lies in its application as a versatile building block in organic synthesis. Its synthesis and subsequent use in cross-coupling reactions are of paramount importance.

Synthesis of this compound

A common and efficient method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[7][8] This involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The likely precursor for this compound is 4-bromo-2-(trifluoromethyl)benzoic acid.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Miyaura Borylation of 4-Bromo-2-(trifluoromethyl)benzoic acid

This is a representative protocol based on established Miyaura borylation procedures.[9][10] Optimization may be required.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-(trifluoromethyl)benzoic acid (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol boronate ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a suitable solvent system (e.g., acetone/water or THF/water) and treat with an aqueous acid (e.g., HCl) or a base followed by acidification. Stir the mixture until the deprotection is complete (monitored by TLC).

-

Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide variety of biaryl and heterobiaryl compounds.[11]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling using this compound

This is a general protocol. The choice of catalyst, base, and solvent depends on the specific aryl halide used.

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 4-16 hours, with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Role in Drug Discovery and Development

The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery pipelines has gained significant momentum, highlighted by the FDA approval of drugs like bortezomib and ixazomib.[12][13] this compound is a valuable building block in this arena for several key reasons:

-

Introduction of the -CF₃ Group: As previously mentioned, the trifluoromethyl group can enhance drug-like properties.[1] Using 4B2TBA allows for the strategic placement of this group in a target molecule.

-

Scaffold Elaboration: The dual reactivity of the boronic acid and carboxylic acid groups allows for the elaboration of molecular scaffolds in multiple directions, facilitating the exploration of structure-activity relationships (SAR).

-

Bioisostere for Carboxylic Acids: The boronic acid group can act as a bioisostere for a carboxylic acid, potentially forming unique interactions with biological targets.

While specific drugs originating directly from this compound may not be widely publicized, its utility is evident in the broader context of synthesizing complex, fluorinated molecules that are common in modern pharmaceutical research.

Conclusion

This compound is a powerful and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a derivatizable carboxylic acid, and a property-enhancing trifluoromethyl group makes it a highly sought-after intermediate. A thorough understanding of its theoretical underpinnings, from molecular geometry to electronic properties, provides a rational basis for its application in complex synthetic endeavors. The practical protocols for its synthesis and use in Suzuki-Miyaura coupling reactions underscore its importance in the construction of novel molecular architectures with potential therapeutic applications. As the demand for sophisticated and effective pharmaceuticals continues to grow, the role of strategically designed building blocks like this compound will undoubtedly become even more critical.

References

- 1. jelsciences.com [jelsciences.com]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Borono-2-(trifluoromethyl)benzoic Acid

Introduction: Navigating the Challenges of a Unique Coupling Partner

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing a particularly valuable, yet challenging, building block: 4-borono-2-(trifluoromethyl)benzoic acid . This reagent is of significant interest to researchers in drug development and materials science due to the unique properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[2]

However, the electronic and steric nature of this compound presents specific hurdles that must be overcome to achieve successful and high-yielding couplings. The electron-withdrawing trifluoromethyl group deactivates the boronic acid, making transmetalation, a key step in the catalytic cycle, more difficult. Furthermore, the ortho-substitution of the trifluoromethyl group introduces steric hindrance around the boron center, further impeding the reaction. This application note will dissect these challenges and provide detailed protocols and strategic guidance for successful Suzuki-Miyaura couplings with this important substrate.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling with this compound

The success of a Suzuki-Miyaura coupling with an electron-deficient and sterically hindered boronic acid like this compound hinges on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The Key to Overcoming Inertness

For challenging substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl halide to the palladium center and to promote the subsequent reductive elimination. For electron-deficient boronic acids, these ligands can also accelerate the transmetalation step.

| Ligand Type | Examples | Rationale for Use with this compound |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | These ligands are known for their high activity in coupling sterically hindered and electron-deficient partners. Their bulk and electron-donating ability stabilize the palladium catalyst and promote all steps of the catalytic cycle. |

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)3) | The large cone angle and strong electron-donating character of this ligand make it effective for coupling unreactive aryl chlorides and hindered substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | NHCs are strong sigma-donors that form very stable palladium complexes, often exhibiting high catalytic activity and stability at elevated temperatures. |

Recommendation: For initial screening, a Buchwald-type ligand such as SPhos or XPhos is a robust starting point. If reactivity is low, switching to a more sterically demanding ligand or an NHC ligand may be beneficial.

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

| Base | Strength | Common Solvents | Notes |

| Potassium Phosphate (K3PO4) | Moderate | Dioxane/water, THF/water | A versatile and often effective base for a wide range of Suzuki couplings. |

| Potassium Carbonate (K2CO3) | Moderate | Dioxane/water, DMF/water | Another commonly used base, particularly effective in polar aprotic solvents. |

| Cesium Carbonate (Cs2CO3) | Strong | Dioxane, Toluene | A stronger base that can be effective when weaker bases fail, though it is more expensive. |

| Cesium Fluoride (CsF) | Moderate | Dioxane, Toluene | Can be particularly effective for couplings involving boronic esters and can minimize side reactions. |

Recommendation: Potassium phosphate is a good first choice due to its broad applicability. For particularly challenging couplings, cesium carbonate may provide improved results.

Solvent Systems: Influencing Solubility and Reactivity

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction mixture. A mixture of an organic solvent and water is typically employed.

| Solvent System | Rationale |

| 1,4-Dioxane / Water | A widely used and effective solvent system for Suzuki couplings. |

| Toluene / Water | A less polar option that can be beneficial in certain cases. |

| Tetrahydrofuran (THF) / Water | A more polar alternative to dioxane that can sometimes enhance reaction rates. |

| Dimethylformamide (DMF) / Water | A polar aprotic solvent that can be effective at higher temperatures. |

Recommendation: A 4:1 or 5:1 mixture of dioxane and water is a reliable starting point for most couplings.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization for specific aryl halide coupling partners.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K3PO4) (2.0 - 3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6-0.75 mmol), and potassium phosphate (1.0-1.5 mmol).

-

In a separate vial, quickly weigh and add the palladium(II) acetate (0.01-0.025 mmol) and SPhos (0.02-0.05 mmol). Add this solid mixture to the Schlenk flask against a positive flow of inert gas.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes by evacuating and backfilling.

-

Add degassed 1,4-dioxane and water (e.g., 4 mL of a 4:1 mixture) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Less Reactive Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system and higher temperatures may be required.

Materials (in addition to Protocol 1):

-

Aryl chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)3) (8 mol%) or an appropriate NHC ligand precursor and a strong base for in situ generation.

-

Cesium carbonate (Cs2CO3) (2.5 equiv)

-

Anhydrous toluene or DMF

Procedure Modifications:

-

Substitute the catalyst system with Pd2(dba)3 and P(t-Bu)3.

-

Use cesium carbonate as the base.